molecular formula C5H5NO3 B11718080 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

Cat. No.: B11718080
M. Wt: 127.10 g/mol
InChI Key: XHDMYFSUCQOSDY-UHFFFAOYSA-N
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Description

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione is a chemical compound with the molecular formula C5H5NO3 and a molecular weight of 127.1 g/mol It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by acids or bases to facilitate the cyclization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction could produce spirocyclic alcohols or amines .

Scientific Research Applications

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved .

Comparison with Similar Compounds

Uniqueness: 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring.

Properties

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

6-oxa-4-azaspiro[2.4]heptane-5,7-dione

InChI

InChI=1S/C5H5NO3/c7-3-5(1-2-5)6-4(8)9-3/h1-2H2,(H,6,8)

InChI Key

XHDMYFSUCQOSDY-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)OC(=O)N2

Origin of Product

United States

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